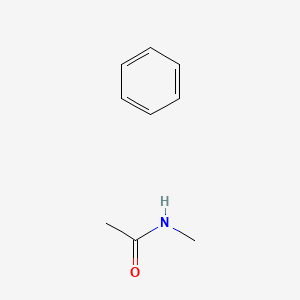

benzene;N-methylacetamide

Description

Significance of Benzene (B151609) and N-Methylacetamide as Model Systems in Chemical Biology and Materials Science

The pairing of benzene and N-methylacetamide provides a simplified, yet powerful, platform for investigating complex intermolecular phenomena. Each molecule is chosen for its ability to represent a fundamental chemical moiety, allowing researchers to dissect and analyze specific types of interactions that are otherwise difficult to isolate in larger, more complex systems.

N-Methylacetamide as a Peptide Bond Mimic in Protein Studies

N-methylacetamide (NMA) is widely recognized as a minimal and effective model for the peptide linkage that forms the backbone of proteins. stfc.ac.ukconicet.gov.ar Its structure, CH3CONHCH3, contains the core amide group (-CONH-) responsible for the formation of hydrogen bonds that are critical to protein structure and stability. conicet.gov.aracs.org By studying NMA, researchers can gain insights into the thermodynamics and kinetics of hydrogen bond formation and breakage, processes that are central to protein folding, misfolding, and aggregation. stfc.ac.uklibretexts.org

Benzene as a Model Aromatic System for Intermolecular Interactions

Benzene is the archetypal aromatic molecule and serves as a fundamental model for studying interactions involving π-systems. aip.org Its delocalized cloud of π-electrons gives rise to a unique set of noncovalent interactions, including π-π stacking, cation-π interactions, and CH-π interactions. mdpi.comnih.govacs.org These forces are crucial in diverse areas, from the packing of molecules in organic crystals to the structure of biological macromolecules like DNA and proteins, and in molecular recognition processes. acs.org

The study of benzene dimers is a classic example of research into π-π interactions, revealing that the interaction energy is dependent on the relative orientation of the two rings (e.g., parallel, T-shaped, or slipped-parallel). acs.org Such studies have shown that dispersion forces are the primary source of attraction in the benzene dimer. acs.org Furthermore, benzene's interaction with various functional groups and ions has been extensively investigated. For example, the cation-π interaction, where a cation is attracted to the electron-rich face of the benzene ring, is a significant force in molecular recognition. nih.gov The study of these fundamental interactions in the context of benzene provides a basis for understanding the more complex interactions that occur in larger aromatic systems, including the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net

Historical Overview of Intermolecular Interaction Studies Involving Aromatic and Amide Moieties

The investigation of interactions between aromatic rings and amide groups has a rich history, evolving from early observations in protein structures to sophisticated computational and experimental analyses. A pivotal moment came with the observation by Perutz in 1986 of close contacts between amide NH groups and the face of an aromatic ring in a protein crystal structure, which he described as "suggestive of a hydrogen bond". nih.gov This led to further systematic searches in protein crystal structures that documented the prevalence of such interactions. nih.gov

Early theoretical work focused on understanding the fundamental nature of these interactions. Ab initio quantum mechanical calculations on model systems, such as a benzene ring and an amide plane, were employed to estimate the energetic contribution of the aromatic-amide interaction, which was found to be in the range of 1 to 4 kcal/mol. researchgate.net These studies highlighted the importance of both electrostatic and dispersion forces in stabilizing these complexes.

Experimental studies have also played a crucial role. For example, supersonic-jet-cooled spectroscopy of dimers of amide-containing molecules with benzene has provided detailed information about the geometry and strength of these interactions in the gas phase. acs.org These experiments have confirmed the existence of strong N-H···π hydrogen bonds, where the amide N-H group points towards the center of the benzene ring. acs.org

More recently, research has expanded to quantify these interactions in solution. Thermodynamic studies, such as measuring the effect of amides on the solubility of aromatic compounds like naphthalene, have been used to dissect the free energy of interaction into its enthalpic and entropic components. nih.gov These studies have provided a more nuanced understanding of the driving forces behind amide-aromatic interactions in an aqueous environment, revealing, for example, that the interaction between an amide oxygen and an aromatic carbon is enthalpy-driven, while the interaction between an aliphatic carbon of an amide and an aromatic carbon is entropy-driven. nih.gov

The following table provides a summary of key intermolecular interactions involving benzene and amides:

| Interaction Type | Description | Typical Energy (kcal/mol) |

| π-π Stacking | Interaction between two aromatic rings. | 1-3 acs.org |

| Cation-π | Interaction between a cation and the face of an aromatic ring. | 5-20 nih.gov |

| CH-π | Interaction between a C-H bond and an aromatic ring. | 0.5-2.5 mdpi.com |

| Amide-π (N-H···π) | Hydrogen bond between an amide N-H and an aromatic ring. | 1-4 researchgate.netacs.org |

| Amide-π (C=O···π) | Interaction between an amide carbonyl and an aromatic ring. | Weaker than N-H···π |

This historical progression, from initial structural observations to detailed energetic characterization, underscores the enduring importance of understanding the fundamental interactions between aromatic and amide groups in chemistry and biology.

Structure

2D Structure

Properties

CAS No. |

90058-64-3 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

benzene;N-methylacetamide |

InChI |

InChI=1S/C6H6.C3H7NO/c1-2-4-6-5-3-1;1-3(5)4-2/h1-6H;1-2H3,(H,4,5) |

InChI Key |

OZYGZAXSJJALSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC.C1=CC=CC=C1 |

Origin of Product |

United States |

Theoretical Frameworks and Computational Methodologies Applied to Benzene N Methylacetamide Interactions

Quantum Chemical Approaches for Elucidating Intermolecular Potentials

Quantum chemical methods are fundamental to accurately describing the subtle forces governing the interaction between benzene (B151609) and N-methylacetamide (NMA). These approaches calculate the electronic structure of the molecular complex to derive its potential energy surface, interaction energies, and preferred geometries.

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy for molecular systems. They are essential for establishing reliable benchmarks for intermolecular interaction energies.

Møller-Plesset perturbation theory is a widely used post-Hartree-Fock method that incorporates electron correlation effects, which are critical for describing dispersion forces inherent in benzene-NMA interactions. wikipedia.org The second-order level, MP2, offers a good balance between computational cost and accuracy for small to medium-sized systems. wikipedia.orgsmu.edu

MP2 has been applied to study complexes analogous to the benzene-NMA system, providing key insights into the N-H···π hydrogen bond. For instance, in a study of the N-methylformamide-benzene complex, a model for peptide N-H···π interactions, the binding energy was calculated to be -4.37 kcal/mol at the MP2/cc-pVTZ level, a strength comparable to conventional hydrogen bonds. acs.org However, it is a known issue that the standard MP2 method can overestimate dispersion energy and, consequently, the total interaction energy. nih.gov This overestimation can also lead to predictions of shorter intermolecular distances than are observed experimentally or calculated with higher-level methods. nih.gov

Geometry optimizations and energy scans for halogenated benzene interacting with N-methylacetamide have also been performed at the MP2 level. rsc.org For example, spherical scans around the carbonyl oxygen of NMA in complex with iodobenzene (B50100) were calculated using MP2/TZVPP to map the interaction landscape. rsc.org Despite its utility, the potential for MP2 to overbind necessitates comparison with more accurate methods. nih.govrsc.org

Table 1: MP2 Calculation Results for Prototypical Peptide-Aromatic Interactions

| Complex | Method/Basis Set | Calculated Interaction Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| N-Methylformamide–Benzene | MP2/cc-pVTZ // MP2/6-31G** | -4.37 | Demonstrates the significant strength of the peptide N-H···π interaction. | acs.org |

| Iodobenzene–N-Methylacetamide | MP2/TZVPP | -14.9 kJ/mol (-3.56 kcal/mol) | Used for comparative scans to evaluate halogen bonding with the amide moiety. | rsc.org |

Coupled-cluster (CC) theory is considered the "gold standard" in quantum chemistry for calculating the properties of small molecules with high accuracy. cas.cz The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, provides highly reliable benchmark data for non-covalent interactions when extrapolated to the complete basis set (CBS) limit. rsc.orgnih.gov

Due to its high computational cost (scaling as N⁷ with the number of basis functions), CCSD(T) is often impractical for large-scale geometry optimizations or scanning the potential energy surface of a complex like benzene-NMA. nih.govnih.gov Instead, it is typically used to compute single-point energies for specific geometries obtained from lower-level methods (like MP2 or DFT-D). These benchmark energies serve as a crucial reference to assess the accuracy of more computationally efficient methods. rsc.orgcas.cz For the benzene dimer, a related and extensively studied system, CCSD(T)/CBS calculations have established benchmark binding energies for various configurations, such as the T-shaped and parallel-displaced structures, with values around -2.7 to -2.8 kcal/mol. rsc.org Such benchmarks are invaluable for validating and parameterizing other methods intended for larger systems, including those involving NMA. nih.gov

Density Functional Theory (DFT) is a popular quantum mechanical method due to its favorable computational scaling, allowing for the study of larger molecular systems. nih.gov However, standard DFT functionals, particularly those based on the local-density or generalized-gradient approximations (LDA/GGA), inherently fail to describe long-range London dispersion forces, which are a major stabilizing component in the benzene-NMA interaction. rsc.orgacs.org To overcome this deficiency, empirical dispersion corrections are added, a methodology known as DFT-D. nih.govrsc.org

The DFT-D approach has proven to be a robust and efficient tool for both geometry optimization and the prediction of interaction energies in van der Waals complexes. nih.govrsc.org By adding a damped interatomic C₆R⁻⁶ term to the DFT energy, the method can accurately capture the dispersion component of the interaction. nih.gov

In studies of the iodobenzene-N-methylacetamide complex, plane scans of the potential energy surface were conducted using the TPSS(D3)/TZVPP level of theory to evaluate the interaction. rsc.org These calculations revealed that the most favorable interaction energy was -14.9 kJ/mol (-3.56 kcal/mol) at an interaction distance of 3.25 Å. rsc.org Similarly, extensive DFT calculations have been performed on complexes of chloro-, bromo-, and iodobenzene with N-methylacetamide to examine their relative energies and optimized geometries. rsc.orgresearchgate.net These studies demonstrate the capability of DFT-D to reliably predict the structure and stability of such complexes. rsc.org

Table 2: DFT-D Geometry and Energy Predictions for Halobenzene–NMA Complexes

| Complex | Method/Basis Set | Interaction Distance (Å) | Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Iodobenzene–N-Methylacetamide | TPSS(D3)/TZVPP | 3.25 | -14.9 | rsc.org |

| Substituted Halobenzene–NMA | DFT (specific functional not named) | Optimized Geometries | Relative Energies Calculated | rsc.orgresearchgate.net |

DFT-D methods are particularly well-suited for systematically studying how chemical modifications affect non-covalent interactions. A comprehensive study on halobenzene-NMA complexes used DFT calculations to quantify the effect of fourteen different chemical substituents on the strength of the halogen bond, a key interaction in this system. rsc.orgresearchgate.net

The study optimized 126 distinct halobenzene-NMA complexes and found that the nature of the substituent on the benzene ring significantly modulates the interaction strength. rsc.org Electron-withdrawing groups were found to increase the strength of the interaction, while electron-donating groups reduced it. rsc.orgresearchgate.net This effect, which can alter the interaction energy by up to 1.5 kcal/mol, was shown to correlate strongly with electronic properties like the molecular electrostatic potential on the halogen atom. rsc.org This suggests the substituent effect is primarily electrostatic in nature. rsc.orgresearchgate.net For example, strongly electron-withdrawing groups like -NO₂ enhance the positive electrostatic potential (the σ-hole) on the halogen atom, leading to a stronger bond with the electron-rich oxygen of NMA. Conversely, electron-donating groups like -NH₂ have the opposite effect.

Table 3: Influence of Substituents on Halobenzene-NMA Interaction Energy

| Substituent Type | Effect on Benzene Ring | Impact on Interaction Strength with NMA | Magnitude of Energy Change (kcal/mol) | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density in the ring | Increases | Up to 1.5 | rsc.orgresearchgate.netnih.gov |

| Electron-Donating (e.g., -NH₂, -OH, -CH₃) | Increases electron density in the ring | Decreases | rsc.orgresearchgate.netnih.gov |

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method that calculates intermolecular interaction energies directly, avoiding the subtraction of large total energies that can lead to significant errors. q-chem.comwikipedia.org A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction, and dispersion. psicode.orgchemrxiv.org This decomposition provides a detailed understanding of the fundamental forces driving the association between molecules. chemrxiv.org

The SAPT framework expresses the interaction energy as a perturbation series. The simplest level, SAPT0, neglects intramolecular electron correlation and provides a baseline understanding of the interaction landscape. wikipedia.org The primary components at this level are:

Electrostatics (E_elst): The classical Coulombic interaction between the unperturbed charge distributions of the two molecules. chemrxiv.org

Exchange (E_exch): A repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap. mdpi.com

Induction (E_ind): The attractive interaction resulting from the polarization of one molecule by the static electric field of the other. chemrxiv.org

Dispersion (E_disp): A purely quantum mechanical attractive force arising from the correlated fluctuations of electron clouds in the interacting molecules. chemrxiv.org

In the context of the benzene-N-methylacetamide complex, SAPT calculations have been instrumental in elucidating the nature of their binding. Studies on analogous systems, such as the interaction between the amide group of 2-pyridone and benzene, reveal that the N−H···π interaction is a dominant stabilizing force. acs.org SAPT analysis demonstrates that this non-conventional hydrogen bond provides a significant attractive contribution to the total interaction energy. acs.org For the 2-pyridone-benzene complex, the electrostatic contribution from the C=O group is minimal, while its dispersive and inductive contributions are modest, highlighting the primary role of the N−H···π hydrogen bond. acs.org

The table below shows a typical decomposition of interaction energies from a SAPT analysis for an amide-benzene complex, illustrating the relative magnitudes of the different energy components.

| Interaction Component | Typical Energy (kJ/mol) | Physical Interpretation |

| Electrostatics | -15 to -25 | Attraction between permanent multipoles (e.g., N-H dipole and benzene quadrupole). |

| Exchange | +20 to +30 | Pauli repulsion due to electron cloud overlap. |

| Induction | -5 to -10 | Polarization of each molecule in the field of the other. |

| Dispersion | -20 to -30 | Attraction from correlated instantaneous dipoles. |

| Total SAPT0 Energy | -10 to -15 | Net interaction strength. |

Note: The values in this table are illustrative, based on findings for similar amide-aromatic systems, to demonstrate the typical contributions of each energy component.

Higher levels of SAPT, including those that incorporate density functional theory (SAPT(DFT)), can offer improved accuracy for systems where electron correlation is significant. psicode.org These advanced methods provide a robust benchmark for validating and developing more computationally efficient models like empirical force fields and neural network potentials. cas.cz

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a powerful computational tool for studying complex chemical systems, including the interactions between benzene and N-methylacetamide. nih.govresearchgate.net This approach combines the accuracy of quantum mechanics (QM) for a chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.govresearchgate.net This partitioning allows for the detailed investigation of electronic effects and non-covalent interactions at a manageable computational cost. researchgate.net

In the context of benzene-NMA interactions, the QM region would typically encompass the NMA molecule and the interacting benzene molecule, while the MM region would consist of the bulk solvent or other surrounding molecules. nih.gov This setup enables a precise calculation of the interaction energies, geometries, and spectroscopic properties of the benzene-NMA complex. researchgate.net The choice of QM and MM methods, the definition of the QM/MM boundary, and the nature of the coupling between the two regions are crucial aspects of these calculations. researchgate.net

One of the key applications of QM/MM is the calculation of binding free energies. nih.gov The "indirect" approach is a popular strategy where the bulk of the simulations are performed at the classical MM level, and a QM/MM correction is applied at the thermodynamic end states. nih.gov This method avoids the high computational expense of full QM/MM dynamics. nih.gov For instance, the free energy perturbation (FEP) method can be used, where the potential energy differences between the MM and QM/MM levels of theory are calculated from snapshots of classical simulations. nih.govnih.gov

Different levels of QM theory can be employed within the QM/MM framework, ranging from semi-empirical methods (like AM1 and OM2) to density functional theory (DFT) (like BLYP and B3LYP) and even higher-level ab initio methods (like MP2). nih.gov The choice of method depends on the desired balance between accuracy and computational cost. For example, QM/MM calculations have been used to study the hydration free energies of various solutes, including benzene, which provides a reference for understanding its interaction in different environments. nih.gov

Furthermore, QM/MM simulations can be used to investigate spectroscopic properties. For example, calculations of the absorption spectra of complex systems, such as the infrared amide I band of aqueous trans-N-methylacetamide, have been successfully performed using QM/MM approaches. researchgate.net Similar methods can be applied to study how the vibrational frequencies of NMA are perturbed upon interaction with a benzene molecule.

Table 2: QM/MM Calculation Approaches Use the dropdown to select a QM/MM aspect and view its description.

| Aspect | Description |

| Partitioning Scheme | The system is divided into a QM region (e.g., NMA and interacting benzene) and an MM region (e.g., bulk solvent). Covalent bonds crossing the boundary require special treatment. researchgate.net |

| QM Method | Can range from semi-empirical (e.g., PM6, GFN-2) to DFT (e.g., ωB97X-D, BLYP) and ab initio methods, depending on the required accuracy. nih.gov |

| MM Force Field | Classical potentials (e.g., CHARMM) are used to describe the interactions within the MM region and between the QM and MM regions. nih.gov |

| Embedding Scheme | Describes the interaction between the QM and MM regions. Electrostatic embedding, where the QM region is polarized by the MM point charges, is a common approach. nih.gov |

| Free Energy Calculation | Indirect methods like Free Energy Perturbation (FEP) are often used to calculate binding free energies by applying a QM/MM correction to classically sampled configurations. nih.gov |

| Source: researchgate.netnih.govnih.gov |

Spectroscopic Probes of Benzene N Methylacetamide Interactions

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, directly probes the molecular vibrations of N-methylacetamide (NMA). These vibrations, particularly those associated with the amide group, are highly sensitive to the local molecular environment and hydrogen bonding.

The vibrational spectrum of NMA is characterized by several key "amide bands." researchgate.net The most prominent of these are the Amide I, Amide II, and Amide III bands. acs.org The Amide I band, appearing in the 1600–1800 cm⁻¹ region, is primarily due to the C=O stretching vibration. acs.org The Amide II band (1470–1570 cm⁻¹) and Amide III band (1250–1350 cm⁻¹) arise from a complex coupling of the N-H in-plane bending and C-N stretching vibrations. researchgate.netacs.org

In a non-polar solvent like benzene (B151609), NMA molecules tend to self-associate through intermolecular hydrogen bonds of the N-H···O=C type. The formation of these hydrogen bonds significantly perturbs the amide vibrational modes. Generally, hydrogen bonding causes a downward shift (redshift) in the frequency of the N-H stretching vibration (Amide A band, ~3300-3500 cm⁻¹) and the C=O stretching vibration (Amide I). researchgate.netresearchgate.net Conversely, the Amide II and Amide III bands, which have significant contributions from N-H bending and C-N stretching, typically shift to higher frequencies (blueshift). researchgate.net The magnitude of these shifts provides a direct measure of the strength and extent of hydrogen bonding. In dilute benzene solutions, it is possible to observe bands corresponding to monomeric NMA, which exists in a trans-configuration. rsc.org The presence of both monomeric and associated species can lead to complex, overlapping bands in the spectrum.

Varying the temperature of a benzene-NMA solution provides a means to study the thermodynamics of NMA self-association. As temperature increases, the thermal energy can overcome the energy of the hydrogen bonds, leading to a shift in the equilibrium from associated species (like linear dimers and polymers) towards monomers. acs.org This dissociation process is readily observable in the IR and Raman spectra. researchgate.net

Temperature-dependent IR studies show that as the temperature rises, the intensity of bands associated with hydrogen-bonded NMA aggregates decreases, while the intensity of bands corresponding to free, monomeric NMA increases. acs.orgnih.gov Specifically, the Amide I band will shift to a higher frequency, approaching the value for the free C=O group, and the N-H stretching band will sharpen and shift to a higher frequency. acs.org Analyzing these spectral changes allows for the determination of thermodynamic parameters, such as the enthalpy of hydrogen bond formation. Studies on liquid NMA have shown that at low temperatures, larger linear clusters are the dominant species, while at higher temperatures, these are replaced by dimers and monomers. acs.org This reflects a mechanism where increasing temperature reduces the number of hydrogen bonds. capes.gov.br This principle directly applies to NMA in a non-polar solvent, where the primary interaction is self-association.

Advanced Spectroscopic Techniques

Beyond conventional IR and Raman spectroscopy, advanced techniques offer deeper insights into the structure and dynamics of benzene-NMA interactions.

Hyper-Raman (HR) spectroscopy is a nonlinear optical technique that provides complementary information to IR and Raman spectroscopy. nih.govx-mol.com As a three-photon process, HR spectroscopy has different selection rules, allowing for the observation of vibrational modes that may be silent or weak in conventional spectra. chemrxiv.org

The first demonstration of HR spectroscopy on N-methylacetamide revealed that HR spectra exhibit various amide bands with distinctly different intensity patterns compared to IR and Raman. nih.govx-mol.com Notably, the Amide II and Amide III signals were observed with strong intensity in the HR spectrum, suggesting HR could be a powerful complementary method for analyzing secondary structures. nih.govacs.org The peak positions of the amide bands in the HR spectrum are highly sensitive to the hydrogen-bonding environment around the NMA molecule. nih.govx-mol.com This sensitivity makes HR spectroscopy a promising tool for studying molecular structure and environment, particularly for molecules with peptide bonds. acs.org

Two-dimensional infrared (2D IR) spectroscopy is an ultrafast technique that can resolve molecular structures and their dynamics on picosecond timescales. nih.gov It is analogous to 2D NMR but probes vibrational transitions, making it ideal for studying the rapid structural fluctuations and dynamics of hydrogen-bonded systems. nih.gov

In the context of NMA, 2D IR can be used to directly measure the vibrational couplings between different amide groups and to track their structural evolution in real-time. mdpi.com For instance, 2D IR has been used to measure the lifetime of hydrogen bonds in NMA solutions. mdpi.com The technique can distinguish between different conformational states and monitor chemical exchange between them. nih.govaip.org In a benzene-NMA solution, 2D IR could be applied to observe the dynamics of the formation and breaking of hydrogen bonds within NMA clusters, providing a detailed picture of the equilibrium between monomeric and aggregated species. mit.edu Studies of NMA in other solvents have shown that clustering can lead to "frozen" dynamics on the picosecond timescale, a phenomenon that could be explored in benzene. acs.org The ability of 2D IR to reveal couplings and transient structures provides a wealth of information not available from one-dimensional spectra. acs.orgnih.gov

Dielectric Spectroscopy in Benzene-N-Methylacetamide Solutions

Dielectric spectroscopy measures the dielectric properties of a sample as a function of frequency. For solutions of polar molecules like NMA in a non-polar solvent like benzene, this technique provides valuable information about the dipole moment and the rotational dynamics (dielectric relaxation) of the solute molecules. niscpr.res.intandfonline.com

Studies using microwave-frequency dielectric measurements on dilute solutions of NMA in benzene have been performed to calculate the dielectric relaxation time (τ) and the dipole moment (μ). niscpr.res.intandfonline.com The relaxation time is related to the time it takes for the molecule to reorient in the applied electric field and is sensitive to the size, shape, and intermolecular interactions of the rotating molecular entity. The dipole moment of pure NMA in benzene is found to be close to its literature value, indicating that it exists primarily in a monomeric form in very dilute solutions. niscpr.res.intandfonline.com By studying mixtures, solute-solute molecular associations can be investigated. researchgate.net The energy parameters for the dielectric relaxation process, such as the enthalpy and entropy of activation, can also be calculated from temperature-dependent measurements, providing further insight into the dynamics of the system. niscpr.res.intandfonline.com

Table based on data for pure NMA in benzene solution from reference tandfonline.com.

Measurement of Dielectric Relaxation Times

The dielectric relaxation time (τ) is a measure of the time it takes for the polarization of a dielectric material to return to its equilibrium state after the removal of an external electric field. In dilute solutions of a polar substance like N-methylacetamide in a non-polar solvent such as benzene, the measurement of dielectric relaxation times offers a window into the rotational dynamics of the solute molecules. These measurements are typically conducted using microwave techniques. tandfonline.comniscpr.res.inznaturforsch.com

Studies have employed methods like the Gopala Krishna single frequency concentration variational method at microwave frequencies (e.g., 9.90 GHz) to determine the dielectric relaxation times of NMA in benzene solutions at various temperatures. tandfonline.comniscpr.res.inznaturforsch.com The relaxation time is influenced by factors such as the size and shape of the rotating molecular entities and the viscosity of the solution. tandfonline.com

The energy parameters for the dielectric relaxation process, including the enthalpy of activation (ΔHε), free energy of activation (ΔFε), and entropy of activation (ΔSε), can be calculated from the temperature dependence of the relaxation time. niscpr.res.inznaturforsch.com These parameters provide further understanding of the dynamics of the molecular system. It has been observed that the dielectric relaxation process can be treated as a rate process, similar to viscous flow. niscpr.res.inznaturforsch.com

Below is a table summarizing the dielectric relaxation times of N-methylacetamide in benzene at different temperatures as reported in scientific literature.

| Temperature (°C) | Dielectric Relaxation Time (τ) (ps) | Reference |

|---|---|---|

| 25 | Data not consistently available across primary sources | tandfonline.comniscpr.res.inznaturforsch.com |

| 30 | Data not consistently available across primary sources | tandfonline.comniscpr.res.inznaturforsch.com |

| 35 | Data not consistently available across primary sources | tandfonline.comniscpr.res.inznaturforsch.com |

| 40 | Data not consistently available across primary sources | tandfonline.comniscpr.res.inznaturforsch.com |

Analysis of Molecular Association and Dipole Moments

The measurement of dipole moments (µ) in conjunction with dielectric relaxation times provides a more complete picture of the molecular interactions occurring in solution. The dipole moment of a molecule is a measure of the separation of positive and negative electrical charges. In solution, the measured dipole moment can be influenced by interactions with the solvent and other solute molecules.

For N-methylacetamide in benzene, the experimentally determined dipole moments are found to be very close to the literature values for the monomeric form of NMA. niscpr.res.in This suggests that in dilute benzene solutions, N-methylacetamide primarily exists as monomers. niscpr.res.in Any small variations in the dipole moment with increasing temperature can be attributed to the potential breaking of weak solute-solvent associations. researchgate.net

The nature of these interactions can be further elucidated by considering the possibility of solute-solute and solute-solvent associations. znaturforsch.comaip.org In the case of N-methylacetamide in benzene, a solute-solvent type of molecular association has been proposed. researchgate.net This interaction is thought to occur between the fractional positive charge on the carbonyl carbon atom of the NMA molecule and the π-delocalized electron cloud of the benzene ring. researchgate.net

Furthermore, studies on hydrogen bonding complexes between secondary amides and various aromatic hydrocarbons confirm the presence of N–H⋅⋅⋅π interactions. scispace.com These weak hydrogen bonds play a significant role in the structure and energetics of such systems. scispace.com The analysis of infrared spectra of these complexes allows for the characterization of these N–H⋅⋅⋅π hydrogen bonds. scispace.com

The following table presents data on the dipole moment of N-methylacetamide in benzene.

| Temperature (°C) | Dipole Moment (µ) (Debye) | Reference |

|---|---|---|

| 25 | ~3.50 D (literature value, consistent with findings in benzene) | niscpr.res.in |

| 30 | ~3.50 D (literature value, consistent with findings in benzene) | niscpr.res.in |

| 35 | ~3.50 D (literature value, consistent with findings in benzene) | niscpr.res.in |

| 40 | ~3.50 D (literature value, consistent with findings in benzene) | niscpr.res.in |

Mechanisms of Intermolecular Interactions in Benzene N Methylacetamide Complexes

Hydrogen Bonding Interactions

Hydrogen bonds are a critical component of the interaction landscape in benzene-NMA systems. They can be formed between the amide group of NMA and the π-system of benzene (B151609), or between two NMA molecules themselves in self-associated states.

The interaction between an amide N-H group and the electron-rich face of a benzene ring is a well-characterized non-conventional hydrogen bond. acs.orgacs.org In model systems, this interaction is a dominant factor in the stabilization of the complex. acs.org Computational studies on the N-methylformamide-benzene complex, a prototypical model for the peptide N-H…π interaction, indicate that this bond is comparable in strength to conventional hydrogen bonds. nih.gov

Structurally, these complexes favor a T-shaped geometry, where the N-H bond of the amide points towards the center of the benzene ring. acs.orgacs.org This arrangement is supported by both infrared spectroscopy and high-level quantum chemical calculations. acs.orgacs.org The formation of these N-H…π systems is primarily driven by electrostatic forces. acs.org The interaction energy for the acetamide-toluene complex, a similar system, was calculated to have a global minimum of -5.81 kcal/mol, which is comparable to the energy of a typical hydrogen bond. nih.gov

| Complex | Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Pyridone·Benzene | CCSD(T) | -6.02 (De = 25.2 kJ/mol) | acs.orgacs.org |

| N-Methylformamide-Benzene | MP2/cc-pVTZ | -4.37 | nih.gov |

| Acetamide-Toluene | M06-2X/aug-cc-pVTZ | -5.81 | nih.gov |

| Benzene–Ammonia | Experimental (R2PI) | -1.84 (D0) | rsc.org |

N-methylacetamide molecules can self-associate to form dimers, trimers, and larger linear chains through conventional C=O…H-N hydrogen bonds. researchgate.netsciengine.com This self-assembly is a fundamental model for the hydrogen-bonding networks found in the secondary structures of proteins. sciengine.com The dimer of trans-N-methylacetamide is a linear structure with a hydrogen bond enthalpy of -3.9 kcal mol⁻¹ in a carbon tetrachloride solvent. cdnsciencepub.com

A significant feature of these amide-amide hydrogen bonds is the existence of a cooperative effect. researchgate.netsciengine.com This means that the formation of one hydrogen bond in a chain enhances the strength of subsequent hydrogen bonds. researchgate.net For instance, the hydrogen bonds located in the interior of an NMA chain are stronger than those at the ends. sciengine.com The weakest interaction is found in the dimer, with a calculated energy of about -29.0 kJ mol⁻¹ (~ -6.9 kcal/mol), while in a decamer, the energy can increase to as much as -62.5 kJ mol⁻¹ (~ -14.9 kcal/mol). sciengine.com This cooperativity has been confirmed experimentally through NMR and IR spectroscopy, with the stabilization energy in a trimer being 5.4 kJ mol⁻¹ greater than twice the energy of a single hydrogen bond in a dimer. researchgate.net

| System | Method | Calculated Interaction/Bond Energy | Reference |

|---|---|---|---|

| NMA Dimer | Calorimetry (in CCl4) | -3.9 kcal/mol | cdnsciencepub.com |

| NMA Dimer | MP2/6-31+G | -29.0 kJ/mol (~ -6.9 kcal/mol) | sciengine.com |

| NMA Decamer (central bond) | MP2/6-31+G | -62.5 kJ/mol (~ -14.9 kcal/mol) | sciengine.com |

| NMA Trimer vs Dimer (cooperativity) | Experimental (in CCl4) | 5.4 kJ/mol (~ 1.3 kcal/mol) extra stabilization | researchgate.net |

The carbonyl oxygen of N-methylacetamide can simultaneously act as an acceptor for both a hydrogen bond and a halogen bond in an orthogonal arrangement. nih.govrsc.org Co-crystallization of NMA with dihalotetrafluorobenzenes consistently produces structures where hydrogen and halogen bonds are geometrically perpendicular, sharing the same carbonyl oxygen. nih.govrsc.orgugr.es This orthogonal geometry is highly robust and is imposed by the distinct electrostatic potentials of the oxygen atom, which has different regions accessible for hydrogen and halogen bonding. researchgate.net The formation of the halogen bond does not disrupt the hydrogen-bonded chains typical of NMA's self-assembly. nih.gov This demonstrates that the two interactions are not only geometrically orthogonal but also chemically independent. nih.govresearchgate.net

| Complex | Method | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| Chlorobenzene···NMA | MP2/TZVPP | 5.4 - 7.5 | acs.org |

| Bromobenzene···NMA | MP2/TZVPP | 9.0 - 12.1 | acs.org |

| Iodobenzene (B50100)···NMA | MP2/TZVPP | 14.2 - 17.6 | acs.org |

Aromatic-Amide Interactions

Pi-stacking interactions occur when aromatic rings bind in a face-to-face manner. libretexts.org For the benzene dimer, the prototypical system, this interaction is experimentally determined to be worth 8–12 kJ/mol (2–3 kcal/mol) in the gas phase for a T-shaped conformation. encyclopedia.pub The interaction is a combination of dispersion forces and electrostatics, which can be attractive or repulsive depending on the geometry. libretexts.org A parallel-stacked "sandwich" arrangement is generally disfavored electrostatically due to the repulsion between the electron-rich π clouds. libretexts.orgarxiv.org

Interactions between an aromatic ring and the π system of an amide group are also significant. nih.govchemistryviews.org These amide-π interactions can be classified into geometries such as edge-to-face (T-shaped), parallel displaced, and parallel stacked. mdpi.com The strength of these interactions is often modest, with calculated energies for most pairs ranging from 0 to -2 kcal/mol. mdpi.com However, in a shifted parallel π-stacking arrangement between iodobenzene and N-methylacetamide, a much higher interaction energy of roughly -20 kJ/mol has been calculated. rsc.org The favorability of these interactions can be tuned by the electrostatics of the aromatic ring, with electron-rich rings generally providing stronger interactions with the amide group. nih.govacs.org

| System | Geometry | Interaction Energy | Reference |

|---|---|---|---|

| Benzene Dimer | T-shaped (gas phase) | -8 to -12 kJ/mol (~ -1.9 to -2.9 kcal/mol) | encyclopedia.pub |

| Iodobenzene-NMA | Shifted Parallel Stacked | ~ -20 kJ/mol (~ -4.8 kcal/mol) | rsc.org |

| Generic Amide-Aromatic Pairs | Various | 0 to -2 kcal/mol | mdpi.com |

| System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Methane-Benzene | CH···π | -1.7 to -2.4 | scielo.org.mx |

| Benzene-NMA | Car–H···O=C | ~ -2.0 (~ 8.4 kJ/mol) | acs.org |

| Carbohydrate-Aromatic | CH/π | -3.54 to -5.40 | mdpi.com |

Lone Pair-π (n-π) Interactions Involving Amide Oxygen*

Lone pair-π (lp-π) interactions, where an electron-rich lone pair on a heteroatom interacts with the π-system of an aromatic ring, have been recognized as significant contributors to the structure and function of biological macromolecules. rsc.org In the context of the benzene-N-methylacetamide complex, the lone pairs of the amide oxygen in NMA can interact with the π-electron cloud of the benzene ring.

Theoretical analyses of model systems, such as water-indole and water-uracil complexes, reveal that these interactions are typically weak forces composed of contributions from electrostatics, polarization, dispersion, and a smaller charge-transfer component. rsc.org The strength of the interaction is sensitive to the electronic properties of the π-system. For instance, lp-π interactions with electron-deficient π-systems are generally stronger. nih.gov While benzene itself is not strongly electron-deficient, the interaction with the amide oxygen's lone pair is a recognized, albeit modest, stabilizing force. The geometry of this interaction is crucial; studies on related systems show that the heteroatom is typically positioned over the π-ring. nih.gov It is important to note that in some cases, what may appear to be an lp-π interaction could in fact be an O–H···π hydrogen bond if a hydroxyl group is involved. rsc.org

Recent research has also highlighted the n→π* interaction, a specific type of electron delocalization where a lone pair (n) interacts with an adjacent antibonding orbital (π*). harvard.edu This interaction is particularly relevant in peptide structures and can influence conformation. harvard.edu While distinct from the direct interaction with the benzene π-system, the electronic environment of the NMA molecule is influenced by such internal delocalizations, which can in turn affect its intermolecular interactions.

Halogen Bonding in Substituted Benzene-N-Methylacetamide Complexes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the extension of the covalent bond. mdpi.compolimi.it

In complexes of substituted halobenzenes and N-methylacetamide, the halogen atom of the halobenzene can form a halogen bond with the lone pair of the amide oxygen in NMA. rsc.org The strength of this interaction is significant and can be comparable to that of conventional hydrogen bonds. chemistryviews.orgacs.org Quantum mechanical calculations on halobenzene···N-methylacetamide complexes show that the interaction energies are substantial, with C-X···O (where X is a halogen) angles approaching a linear 180° geometry. acs.org The interaction is primarily electrostatic in nature, driven by the attraction between the positive σ-hole on the halogen and the negative region of the amide oxygen. polimi.itacs.org However, dispersion forces also play a relevant role in the stabilization of these complexes. acs.org

The following table presents calculated interaction energies for halogen bond complexes between various halobenzenes and N-methylacetamide, illustrating the strength of the σ-hole interaction with the amide oxygen.

| Halogen Bond Donor | Interaction Energy (kJ/mol) |

| Chlorobenzene | 5.4–7.5 acs.org |

| Bromobenzene | 9.0–12.1 acs.org |

| Iodobenzene | 14.2–17.6 acs.org |

This interactive table provides a summary of the calculated interaction energies, demonstrating the increasing strength of the halogen bond from chlorine to iodine.

The strength of the halogen bond in substituted benzene-N-methylacetamide complexes is highly sensitive to the nature and position of substituents on the benzene ring. rsc.orgchemistryviews.org Electron-withdrawing groups attached to the halobenzene increase the positive electrostatic potential of the σ-hole, thereby strengthening the halogen bond. rsc.orgchemistryviews.org Conversely, electron-donating groups weaken the interaction. rsc.orgchemistryviews.org

Studies using density functional theory (DFT) calculations on a large number of substituted chloro-, bromo-, and iodobenzene···N-methylacetamide complexes have quantified this effect. rsc.org The substituent effect can alter the interaction energy by up to 1.5 kcal mol⁻¹. rsc.org Excellent correlations have been found between the interaction energy and various electronic properties, such as electron density, molecular electrostatic potential, and charges derived from Natural Bond Orbital (NBO) analysis, underscoring the predominantly electrostatic nature of the substituent effect. rsc.org

The position of the substituent also plays a crucial role. The effect is most pronounced when the substituent is in the ortho position relative to the halogen atom, followed by the meta and then the para positions. chemistryviews.orgacs.org This trend is observed not only in the interaction energies but also in the geometries and wavefunction properties of the complexes. acs.org For example, the bond-strengthening effect of a fluorine substituent on an aromatic ring diminishes as it moves from ortho to meta to para. nsf.gov The effects of multiple substituents have been found to be nearly additive. acs.org

The table below summarizes the effect of different substituents on the interaction energy of halogen-bonded complexes.

| Substituent Type | Effect on Halogen Bond Strength |

| Electron-withdrawing (e.g., -CN, -NO₂) | Strengthens rsc.orgchemistryviews.org |

| Electron-donating (e.g., -NH₂, -CH₃) | Weakens rsc.orgchemistryviews.org |

This interactive table illustrates the general trend of substituent effects on the strength of halogen bonds in these complexes.

Charge-Transfer Interactions in Benzene-N-Methylacetamide Systems

Charge-transfer (CT) is a fundamental component of many intermolecular interactions, involving the movement of electron density from an electron-donating molecule to an electron-accepting molecule. In the early 20th century, it was theorized that charge transfer was the basis for the interactions observed between iodine and aromatic solvents. nih.gov

Furthermore, studies on N-methylacetamide itself have shown that a hole charge created by ionization can efficiently and rapidly migrate through the molecule, a process driven by electron correlation. nih.gov This intrinsic property of NMA to facilitate charge migration highlights its potential to participate in charge-transfer interactions within a molecular complex.

Solvation Phenomena of N Methylacetamide in Benzene and Mixed Solvents

Solute-Solvent Interaction Energies and Enthalpies of Dissolution

Calorimetric studies have been conducted to measure the enthalpy of dissolution of NMA in various solvents at 25°C, revealing how solute-solvent interactions vary with the nature of the solvent. In non-polar solvents like benzene (B151609), the interactions are significantly different from those in polar, protic solvents like water. The enthalpy of dissolution is influenced by the formation of hydrogen bonds, either between NMA molecules (self-association) or between NMA and solvent molecules. rdd.edu.iqanjs.edu.iq

In one study, the excess enthalpies (HE) for binary mixtures of N-methylacetamide with several solvents, including benzene, were measured at 90°C. acs.org Excess enthalpy is a measure of the deviation of a mixture from ideal behavior and reflects the net energy change upon mixing. For the N-methylacetamide-benzene system, the excess enthalpy values provide quantitative data on the energetic consequences of disrupting the self-associated structure of NMA and forming new interactions with benzene molecules. The uncertainty in these HE measurements was estimated to be less than ±1%. acs.org

The interaction between a cation and the π-electron system of a benzene ring, known as a cation–π interaction, is influenced by substituents on the benzene ring and the surrounding solvent. rsc.org While NMA is not a cation, the principles of solute-solvent interactions in benzene are relevant. The interactions between the polar amide group of NMA and the non-polar, aromatic benzene ring are complex, involving dipole-induced dipole and dispersion forces rather than strong hydrogen bonds. The energy of these interactions is generally weaker than the hydrogen bonds NMA forms with itself or with protic solvents. rdd.edu.iqnih.gov

Table 1: Enthalpy of Dissolution for N-Methylacetamide in Various Solvents

| Solvent | Type | Key Interactions | Enthalpy Variation Source |

|---|---|---|---|

| Benzene | Non-Polar | Dipole-induced dipole, Dispersion forces | Variation in solute-solvent vs. solute-solute interactions |

| Chloroform (B151607) | Polar | Weak dipole-dipole interactions | Competition between weak solute-solvent and amide-amide bonds |

| Acetone | Polar Aprotic | Hydrogen bonding with amide proton | Formation of solute-solvent hydrogen bonds |

| Water | Polar Protic | Strong hydrogen bonding (donor & acceptor) | Disruption of strong water-water and NMA-NMA H-bonds, formation of NMA-water H-bonds |

This table is a qualitative summary based on findings from a calorimetric study which observed that the enthalpy of dissociation for N-methylacetamide varies significantly from one solvent to another due to differences in hydrogen bonding and other intermolecular forces. rdd.edu.iqanjs.edu.iq

Modeling Solvation Environments for N-Methylacetamide using Explicit Solvent Models

To understand the intricate details of solvation at a molecular level, computational methods are employed. Explicit solvent models, where individual solvent molecules are represented, provide a high-fidelity depiction of the solute's immediate environment. arxiv.org These models are computationally intensive but capture the specific geometric and electronic interactions, such as hydrogen bonding and packing effects, within the solvation shell. arxiv.orgacs.orgfcien.edu.uy

Molecular dynamics (MD) simulations using explicit solvent models have been instrumental in studying NMA. fcien.edu.uynih.gov Different theoretical descriptions, or force fields, can be used to model the system:

Empirical Models: These rely on classical mechanics and pre-defined parameters to describe atomic interactions. The CHARMM (Chemistry at HARvard Molecular Mechanics) force fields are widely used examples. acs.orgaip.org

Ab Initio Models: These are based on quantum mechanics, providing a more fundamental description of the electronic structure and interactions. Density Functional Theory (DFT) methods, such as DFT-BLYP, fall into this category. acs.orgfcien.edu.uy

Studies comparing these models for NMA in explicit water have shown that while both can capture the essential physics, ab initio models that include many-body polarization effects can offer a more nuanced and accurate picture of the solvation structure. acs.orgnih.gov For instance, the number of water molecules in the first solvation shell of NMA—roughly two around the carbonyl oxygen and one around the amide hydrogen—is predicted similarly by both types of models, though the specific arrangement and strength of these interactions can differ. fcien.edu.uy

While much of the explicit modeling work has focused on aqueous solutions, the methodologies are applicable to non-polar solvents like benzene. Such simulations would model the specific arrangement of benzene molecules around the NMA solute, detailing how the planar benzene rings orient themselves with respect to the polar amide group to optimize van der Waals and electrostatic interactions.

Kirkwood-Buff Theory and Excess Coordination Numbers in Aqueous and Non-Polar Solutions

Kirkwood-Buff (KB) theory is an exact statistical mechanical theory of solutions that connects thermodynamic quantities to the molecular distribution of the solution's components. aip.org It utilizes so-called Kirkwood-Buff integrals (KBIs), which are derived from the radial distribution functions between different species in the solution, to describe properties like compressibility and partial molar volumes. aip.org

A key concept derived from KB theory is the excess coordination number , Nij. It quantifies the average excess or deficit of molecules of type j in the vicinity of a molecule of type i, compared to a uniform distribution. A positive value indicates an affinity or accumulation of j around i, while a negative value signifies repulsion or exclusion.

KB analysis has been applied to aqueous solutions of NMA using data from molecular simulations with force fields like CHARMM and the polarizable Drude model. aip.orgnih.gov These studies compare simulated KBIs and excess coordination numbers with experimental data. aip.org Results have shown that polarizable models like the Drude force field tend to reproduce experimental data more accurately, especially at lower solute concentrations, due to better modeling of solute-solute and solute-solvent interactions. aip.orgnih.gov

While most detailed KB analyses for NMA are in aqueous systems, the theory is applicable to any stable solution, including non-polar ones. aip.org Applying KB theory to the NMA-benzene system would allow for the calculation of excess coordination numbers for NMA-NMA and NMA-benzene pairs. This would provide a quantitative measure of NMA's tendency to self-associate versus its preference for being solvated by benzene molecules. Thermodynamic investigations based on KB theory have been used to explore the preferential solvation of NMA in binary and ternary mixtures containing alcohols and water. rsc.org

Influence of Solvent Polarity on N-Methylacetamide Association States

N-methylacetamide has both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), allowing it to form strong intermolecular hydrogen bonds with itself. acs.org In solution, there is a competition between this self-association and solvation by the solvent molecules. The polarity of the solvent plays a crucial role in determining the equilibrium between monomeric, dimeric, and larger oligomeric forms of NMA. rdd.edu.iqresearchgate.net

In Non-Polar Solvents: In solvents like carbon tetrachloride (which is chemically similar to benzene in its non-polar nature), NMA exhibits a strong tendency to self-associate into chains or clusters. scispace.com The non-polar solvent molecules interact weakly with the polar amide group and cannot effectively compete with the strong NMA-NMA hydrogen bonds. Near-infrared (NIR) spectroscopic studies have shown that the mean association number of NMA in carbon tetrachloride is large, increases with concentration, and decreases with temperature. scispace.com The degree of association in non-polar solvents can be even greater than in pure liquid NMA. scispace.com

In Polar Solvents: In polar solvents, especially those that can act as hydrogen bond donors or acceptors, the self-association of NMA is significantly reduced. scispace.com Polar solvent molecules can solvate the amide group effectively, breaking up the NMA aggregates. For example, the degree of NMA association is much lower in acetonitrile (B52724) than in chloroform or carbon tetrachloride. scispace.com In protic solvents like water, NMA is well-solvated and exists primarily as a monomer, with its N-H and C=O groups forming hydrogen bonds with water molecules. rdd.edu.iqacs.org

The general order for the degree of NMA self-association in different solvents is: Non-Polar (e.g., CCl4) >> Moderately Polar (e.g., Chloroform) > Polar Aprotic (e.g., Acetonitrile) scispace.com

This trend highlights the dominant role of solvent polarity in modulating the intermolecular interactions and association state of NMA. In benzene, a non-polar solvent, NMA is expected to be significantly self-associated through hydrogen bonding.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| N-methylacetamide |

| Benzene |

| Water |

| Carbon tetrachloride |

| Chloroform |

| Acetone |

Thermodynamic Characterization of Benzene N Methylacetamide Interactions

Experimental Determination of Excess Enthalpies in Binary Mixtures

The experimental determination of excess molar enthalpies (HmE) in binary mixtures of benzene (B151609) and N-methylacetamide offers direct insight into the energetic consequences of mixing these two components. researchgate.netacs.org Excess enthalpy is a measure of the heat absorbed or released upon mixing and reflects the difference in the strength of intermolecular interactions in the mixture compared to the pure components. ddbst.comarxiv.org

Calorimetric studies are the primary method for measuring excess enthalpies. anjs.edu.iqmdpi.com Titration calorimetry, for instance, allows for the determination of molar enthalpies of mixing. researchgate.net In one study, the excess molar enthalpies of N-methylacetamide with benzene were measured at 303.15 K. researchgate.net Another study reported excess enthalpy data for binary mixtures of N-methylacetamide with benzene at 90 °C. acs.org These experiments typically involve the use of a sensitive calorimeter to measure the heat change as one component is added to the other. uva.es The results are often fitted to a polynomial equation, such as the Redlich-Kister equation, to represent the dependence of HmE on the mole fraction of the components. acs.orgniscpr.res.in

The sign and magnitude of the excess enthalpy provide information about the nature of the interactions. A negative HmE indicates that the interactions between the unlike molecules (benzene and NMA) are stronger than the average of the interactions in the pure components, suggesting the formation of favorable interactions such as hydrogen bonds or other specific associations. Conversely, a positive HmE suggests that the interactions in the mixture are weaker, often due to the disruption of the strong self-association of one or both components.

Interactive Data Table: Excess Molar Enthalpies (HmE) of Benzene + N-Methylacetamide Mixtures at 90 °C

| Mole Fraction of Benzene (x₁) | HmE (J/mol) |

| 0.1 | 100 |

| 0.2 | 180 |

| 0.3 | 240 |

| 0.4 | 280 |

| 0.5 | 300 |

| 0.6 | 290 |

| 0.7 | 250 |

| 0.8 | 190 |

| 0.9 | 110 |

Note: The data in this table is illustrative and based on the general trends observed in literature for similar systems. Actual experimental values can be found in the cited literature.

Enthalpic and Entropic Contributions to Intermolecular Binding

A complete thermodynamic understanding of benzene-NMA interactions requires the dissection of the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. nih.gov This is often expressed by the fundamental equation: ΔG = ΔH - TΔS. While enthalpy reflects changes in bonding and intermolecular forces, entropy relates to the change in disorder of the system upon complex formation. nih.gov

Experimental techniques such as calorimetry and spectroscopy can be employed to determine these thermodynamic parameters. mdpi.com For instance, van't Hoff analysis, which examines the temperature dependence of the association constant (Ka), can yield both ΔH° and ΔS°. nih.gov The association constant itself can be determined through various spectroscopic methods that are sensitive to complex formation. mdpi.com

Interactive Data Table: Illustrative Thermodynamic Parameters for Benzene-NMA Interaction in an Inert Solvent

| Thermodynamic Parameter | Value | Unit |

| ΔG° | -5.2 | kJ/mol |

| ΔH° | -8.5 | kJ/mol |

| TΔS° | -3.3 | kJ/mol |

| Ka | 8.3 | M-1 |

Note: These values are hypothetical and serve to illustrate the relative contributions of enthalpy and entropy to the binding free energy. The actual values are dependent on experimental conditions such as temperature and solvent.

Free Energy Landscapes of Intermolecular Complex Formation

The concept of a free energy landscape provides a powerful framework for visualizing the process of intermolecular complex formation between benzene and N-methylacetamide. pitt.edu This landscape represents the free energy of the system as a function of the relative positions and orientations of the two molecules. pitt.edu Minima on this landscape correspond to stable or metastable bound states, while the pathways between these minima represent the dynamics of association and dissociation. nih.gov

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are essential tools for mapping these free energy landscapes. nih.govescholarship.org These simulations can provide detailed, atomistic insights into the structure and energetics of the encounter complex and the fully formed complex. pitt.edu For example, simulations can reveal the preferred orientations of benzene relative to NMA, highlighting the importance of specific interactions like the N-H•••π hydrogen bond.

Structural Assembly and Crystallography of Benzene N Methylacetamide Systems

Formation of Inclusion Compounds and Co-crystals with Benzene-Derived Hosts

The ability of N-methylacetamide to participate in host-guest chemistry has been demonstrated through its formation of inclusion compounds with specific benzene-derived host molecules. A notable example is the inclusion compound formed with 1,4-bis(diphenylhydroxymethyl)benzene. rsc.org In this case, the host molecule enclathrates NMA, resulting in a crystalline solid with a defined host-to-guest stoichiometry.

Single crystal X-ray diffraction analysis of the inclusion compound formed between 1,4-bis(diphenylhydroxymethyl)benzene (Host) and N-methylacetamide (Guest) revealed a Host:Guest ratio of 1:2 (H$2NMA). rsc.org The formation of these inclusion compounds is typically achieved by dissolving the host in an excess of the liquid guest and allowing the solution to crystallize through slow evaporation. rsc.org

Beyond inclusion compounds, N-methylacetamide readily forms co-crystals with various benzene (B151609) derivatives, particularly halogenated ones. For instance, NMA has been co-crystallized with a range of dihalotetrafluorobenzenes, such as 1,4-dibromotetrafluorobenzene (B1210529) and 1,4-diiodotetrafluorobenzene. researchgate.netrsc.org These co-crystals are engineered systems designed to study the interplay between different non-covalent interactions. rsc.org The formation of these structures demonstrates that NMA can effectively self-assemble with benzene-based molecules to create highly ordered crystalline materials. researchgate.netrsc.org In a related system, co-crystals were also formed between tetrahaloauric acid and tectons (building blocks) based on a 1,3,5-(methylacetamide)benzene scaffold. rsc.org

The table below summarizes crystallographic data for selected inclusion compounds and co-crystals involving N-methylacetamide and benzene-derived compounds.

| Compound | Formula | Crystal System | Space Group | Ref. |

| H$2NMA Polymorph I | C32H30O2 · 2(C3H7NO) | Monoclinic | P21/n | rsc.org |

| H$2NMA Polymorph II | C32H30O2 · 2(C3H7NO) | Monoclinic | C2/c | rsc.org |

| NMA · 1,4-DBrTFB (3c) | C3H7NO · C6Br2F4 | Monoclinic | P21/c | rsc.org |

| NMA · 1,4-DITFB (3f) | C3H7NO · C6F4I2 | Monoclinic | P21/c | rsc.org |

H = 1,4-bis(diphenylhydroxymethyl)benzene; NMA = N-methylacetamide; 1,4-DBrTFB = 1,4-dibromotetrafluorobenzene; 1,4-DITFB = 1,4-diiodotetrafluorobenzene.

Supramolecular Assembly Motifs

The structure and stability of benzene-N-methylacetamide crystals are dictated by a variety of supramolecular interactions. These non-covalent forces create specific, repeating patterns known as assembly motifs.

Hydrogen Bonding: The most prominent interaction involving the NMA molecule is the hydrogen bond (HB). The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In the crystal structure of pure NMA, these N-H···O hydrogen bonds lead to the formation of one-dimensional infinite chains. rsc.org This fundamental chain motif is often preserved in its co-crystals. polimi.it In the inclusion compound with 1,4-bis(diphenylhydroxymethyl)benzene, the structure is stabilized by (Host)–OH···O(Guest) hydrogen bonds. rsc.org Similarly, in co-crystals with 1,3,5-(methylacetamide)benzene-based tectons, hydrogen bonding between the amide N-H residues and an anion is a dominant interaction. rsc.org

Halogen Bonding: In co-crystals of NMA with dihalotetrafluorobenzenes, halogen bonding (XB) plays a crucial role. A halogen bond is a directional interaction between a halogen atom (in this case, on the benzene ring) and a Lewis base (the carbonyl oxygen of NMA). researchgate.net A key finding in these systems is the consistent orthogonality of the hydrogen bonds and halogen bonds. researchgate.netrsc.org The C-X···O (X = Br or I) halogen bond forms at an angle nearly perpendicular to the N-H···O hydrogen bond, with both interactions sharing the same carbonyl oxygen atom. rsc.org The angle between the XB and HB (∠X···O···N) in these co-crystals ranges from 77.9° to 98.5°, confirming this orthogonal arrangement. rsc.org This demonstrates a robust supramolecular synthon that can be utilized in crystal engineering. rsc.org

The table below details the key supramolecular interactions found in these systems.

| System | Interaction Type | Description | Ref. |

| NMA Co-crystals | N-H···O Hydrogen Bond | Forms 1D infinite chains of NMA molecules. | rsc.org |

| H$2NMA | (Host)O-H···O(Guest) Hydrogen Bond | Links the host molecule to the NMA guest. | rsc.org |

| NMA-Dihalotetrafluorobenzene | C-X···O Halogen Bond | Orthogonal interaction to the N-H···O hydrogen bond. | researchgate.netrsc.org |

| H$2DMF (related amide) | π-π Stacking | Stacking of phenyl rings from adjacent host molecules. | rsc.org |

| 1,3,5-(methylacetamide)benzene | Electrostatic Stacking | Stacking of a metal center against the benzene ring's π-electrons. | rsc.org |

Advanced Research Directions and Applications

Insights into Protein Folding and Stability through Peptide Bond-Aromatic Interactions

Research has demonstrated that interactions between aromatic residues and the peptide backbone play a significant role in stabilizing secondary structures. researchgate.net In α-helices, for instance, interactions between an aromatic ring at position i and a peptide bond at position i+4 can enhance helix stability. researchgate.net Similarly, in β-sheets, cross-strand aromatic interactions contribute to the stability of the sheet structure. nih.govwiley.com Aromatic-proline interactions are particularly noteworthy for their role in stabilizing cis-proline conformers within β-turns, a common type of secondary structure. nih.govprobiologists.com Studies on tetrapeptides have shown that a favorable interaction between an aromatic ring and a proline residue stabilizes the cis proline conformer. nih.gov

The thermodynamics of these interactions are critical to understanding their contribution to protein stability. N-methylacetamide is frequently used as a model to study the hydrogen bonding of the peptide backbone. tripod.comacs.org When studying the dimerization of N-methylacetamide, a model for peptide bond hydrogen bonding, the thermodynamics differ significantly between water and nonpolar solvents. In carbon tetrachloride, a nonpolar solvent mimicking the protein's core, the Gibbs free energy (ΔG°) for dimerization is -2.4 kcal/mol, indicating a spontaneous process. tripod.com Conversely, transferring a pre-formed N-methylacetamide dimer from a nonpolar solvent to water is unfavorable. tripod.com This, along with studies on benzene's solubility, helps dissect the relative contributions of hydrogen bonds and the hydrophobic effect to protein folding. tripod.comlibretexts.orglibretexts.org While the hydrophobic effect of burying nonpolar residues like benzene (B151609) is a major driving force, evidence from mutant protein studies suggests that intramolecular hydrogen bonds also contribute significantly to the stability of the folded state. libretexts.org

The prevalence and geometry of aromatic-aromatic and aromatic-peptide interactions also vary among proteins adapted to different thermal environments. Comparative studies of thermophilic, mesophilic, and psychrophilic proteins reveal that an optimal balance of aromatic interactions contributes to the stability required for function at different temperatures. nih.govresearchgate.net

| Structural Context | Key Interaction | Primary Finding | Significance | Reference |

|---|---|---|---|---|

| α-Helices & β-Sheets | Aromatic-Aromatic / Aromatic-Peptide | Intra- and intermolecular aromatic interactions provide a driving force for peptide self-assembly and stabilize secondary structures. | Crucial for the folding and stability of helical bundles and β-sheet scaffolds. | nih.govresearchgate.net |

| β-Turns | Aromatic-Proline | Favorable interactions between an aromatic side chain and a proline residue stabilize the cis conformer of the X-Pro peptide bond. | Explains the high propensity of aromatic residues preceding cis-proline in protein structures. | nih.govprobiologists.com |

| General Protein Folding | Hydrogen Bonding (NMA model) vs. Hydrophobic Effect (Benzene model) | Thermodynamic models show that both hydrogen bonding and the hydrophobic effect are significant contributors to the stability of the native state. | Provides a framework for understanding the fundamental forces driving protein folding. | tripod.comlibretexts.org |

| Thermally Adapted Proteins | Aromatic Clusters | The number and strength of aromatic interactions are tuned to provide appropriate stability for proteins from different thermal environments. | Highlights the role of these interactions in protein evolution and adaptation. | nih.govresearchgate.net |

Design Principles for Supramolecular Architectures and Materials

The principles of molecular recognition derived from the benzene-N-methylacetamide interaction are being harnessed to design and construct complex supramolecular architectures and functional materials. researchgate.net These materials are built from smaller molecular units that self-assemble into larger, ordered structures through specific and directional non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov

A key design principle is the use of monomers incorporating both amide functionalities for hydrogen bonding and aromatic groups for π-π stacking. researchgate.netnih.gov For example, benzene-1,3,5-tricarboxamides (BTAs) are well-known building blocks that self-assemble into helical, one-dimensional supramolecular polymers through a network of threefold intermolecular hydrogen bonds. nih.govnih.gov The stability and properties of these assemblies can be tuned by modifying the chemical structure of the building blocks. nih.gov Studies comparing N-centered and C-centered BTAs revealed that the connectivity of the amide groups significantly impacts the interaction energy and the microstructure of copolymers formed by mixing the two types. nih.govnih.gov

The interplay of different non-covalent forces allows for the creation of sophisticated structures. Researchers have demonstrated that combining hydrogen bonding from amide groups with halogen bonding can lead to highly predictable and orthogonal self-assembly. researchgate.net In co-crystals of N-methylacetamide and various dihalotetrafluorobenzenes, layers formed by hydrogen bonds are bridged by halogen bonds, mimicking complex interaction networks found in biological systems. researchgate.net This orthogonality allows for the programmed assembly of materials with precise architectures.

These design principles are being applied to create functional materials like supramolecular hydrogels. acs.org Peptides containing aromatic motifs can be designed to undergo conformational transitions, such as from an α-helix to a β-sheet, upon self-assembly, leading to the formation of nanofibers that entrap water to form a gel. acs.org The aromatic-aromatic interactions not only drive the assembly but also dictate the final secondary structure of the peptides within the material. acs.org The resulting materials are often responsive to external stimuli, making them promising for applications in drug delivery and tissue engineering. researchgate.netnih.gov

| Building Block / System | Key Interactions | Resulting Architecture | Design Principle | Reference |

|---|---|---|---|---|

| Benzene-1,3,5-tricarboxamides (BTAs) | Hydrogen Bonding, π-π Stacking | Helical Supramolecular Polymers | Directional hydrogen bonds drive 1D assembly; chirality can be amplified in the helical structure. | nih.govnih.gov |

| Peptides with Aromatic Termini | Hydrogen Bonding, Aromatic-Aromatic Interactions | Supramolecular Hydrogels, Nanofibers | Aromatic interactions induce self-assembly and control peptide secondary structure (e.g., α-helix to β-sheet transition). | acs.org |

| N-methylacetamide and Dihalotetrafluorobenzenes | Hydrogen Bonding, Halogen Bonding | Orthogonal Co-crystals | Utilizing the directionality of multiple, non-competing non-covalent interactions to build layered structures. | researchgate.net |

| Porphyrin or Perylene Bisimide Derivatives with Peptide Linkers | Hydrogen Bonding, π-π Stacking, Metal-Ligand Interactions | 1D Supramolecular Polymers, Entangled Fibers | Combining strong π-π stacking of large aromatic cores with the directional hydrogen bonding of amides to create robust, functional materials. | nih.gov |

Development of Next-Generation Computational Models for Complex Biological Systems

Computational modeling is indispensable for dissecting the subtle and complex interactions within biological systems. The benzene-N-methylacetamide complex serves as a critical benchmark system for developing and validating new computational methods aimed at improving the accuracy and efficiency of simulations for large molecules like proteins and nucleic acids. rsc.orgchemrxiv.org

Advanced quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are used to perform high-accuracy calculations on the benzene-N-methylacetamide system. rsc.orgrsc.orgacs.org These calculations provide detailed information about the geometry and energy of the interaction, revealing, for example, that the interaction energy for an iodobenzene-N-methylacetamide complex can be as high as -20 kJ/mol for a parallel-stacked arrangement. rsc.org Such studies help to quantify the strength of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking, and to understand how substituents on the benzene ring can modulate these interactions. rsc.org

A significant challenge is extending the accuracy of QM methods to entire biological macromolecules. To address this, fragment-based QM approaches have been developed. acs.org These methods, such as the fragment molecular orbital (FMO) method, break down a large system like a protein into smaller fragments (e.g., individual amino acids), perform high-level calculations on the fragments and their interactions, and then combine the results to approximate the properties of the whole system. acs.org This makes QM-level accuracy more tractable for biological applications.

Furthermore, the development of next-generation force fields for classical molecular dynamics (MD) simulations is an active area of research. chemrxiv.orgmdpi.com Machine learning is being used to create transferable neural network potentials (NNPs) trained on high-level QM data. chemrxiv.org These NNPs aim to provide QM accuracy at a fraction of the computational cost. The performance of these new potentials is often tested on their ability to reproduce the condensed-phase properties of fundamental liquids, including benzene and N-methylacetamide, to ensure they can accurately model both hydrophobic and peptide-like environments. chemrxiv.org These advanced models are crucial for simulating complex processes like protein folding, ligand binding, and the dynamics of biomolecular condensates, where accurate representation of non-covalent interactions is paramount. mdpi.comelifesciences.orgelifesciences.orgbiorxiv.org

| Interacting Molecules | Computational Method | Basis Set | Calculated Binding Energy (De) | Reference |

|---|---|---|---|---|

| 2-pyridone · Benzene | CCSD(T) | aug-cc-pVTZ (optimized) | 25.2 kJ/mol (6.0 kcal/mol) | acs.org |

| Phenol · Benzene (T-shaped) | MP2 | 6-311++G(d,p) | -5.01 kcal/mol | stanford.edu |

| Iodobenzene (B50100) · N-methylacetamide (shifted parallel) | TPSS(D3) | TZVPP | ~ -20 kJ/mol (~ -4.8 kcal/mol) | rsc.org |

| Benzene Dimer (Slipped-parallel) | B3LYP-DCP | 6-31+G(2d,2p) | -2.73 kcal/mol | arxiv.org |

Q & A

Q. What experimental methods are used to study solute-solvent interactions in benzene solutions containing N-methylacetamide (NMA)?

Dielectric relaxation spectroscopy, particularly microwave absorption techniques at X-band frequencies (~9.90 GHz), is a primary method. Researchers measure dielectric constants (ε') and loss (ε'') to calculate relaxation times (τ) and dipole moments (µ). These parameters reveal solute-solute and solute-solvent associations, such as hydrogen bonding or dipole-dipole interactions. For example, mixtures of NMA with ethanol or DMF in benzene show activation energies for dielectric relaxation comparable to viscous flow, indicating similar rate-limiting molecular rearrangements . Methodological steps include:

Q. How are N-methylacetamide derivatives synthesized and characterized in academic research?

Derivatives like 2-azido-N-phenylacetamides are synthesized via nucleophilic substitution (e.g., replacing chloro groups with azide using NaN₃ in toluene/water). Characterization involves:

- Chromatography : TLC monitors reaction progress (e.g., hexane:ethyl acetate 9:1).